Cas no 1309609-29-7 (6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione)

6-(o-Tolyl)pyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative featuring a methyl-substituted phenyl group at the 6-position. This heterocyclic compound is of interest in pharmaceutical and agrochemical research due to its structural similarity to uracil, a key scaffold in nucleobase chemistry. The o-tolyl moiety enhances lipophilicity, potentially improving bioavailability and binding interactions in target applications. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of biologically active molecules. The compound’s stability and well-defined reactivity profile contribute to its utility in medicinal chemistry and material science research.
6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione structure
1309609-29-7 structure
Product Name:6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione
CAS No:1309609-29-7
MF:C11H10N2O2
MW:202.209302425385
CID:5046999
Update Time:2025-05-26

6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 6-o-tolylpyrimidine-2,4(1H,3H)-dione
    • 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione
    • 6-(2-methylphenyl)-1H-pyrimidine-2,4-dione
    • Inchi: 1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
    • InChI Key: RMTMIAAKCVBVEC-UHFFFAOYSA-N
    • SMILES: O=C1NC(C=C(C2C=CC=CC=2C)N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 323
  • XLogP3: 1
  • Topological Polar Surface Area: 58.2

6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione Pricemore >>

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Additional information on 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione

6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione: A Comprehensive Overview of CAS No. 1309609-29-7

6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1309609-29-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This pyrimidine derivative has garnered attention for its potential therapeutic applications and unique structural properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.

The chemical structure of 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione is characterized by a pyrimidine core with a substituted o-tolyl group at the 6-position. The pyrimidine ring is a fundamental building block in many biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the o-tolyl group introduces additional aromaticity and hydrophobicity, which can influence the compound's pharmacological properties and biological interactions.

Synthesis of 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methodologies. One common approach involves the condensation of o-tolylamine with a suitable pyrimidine precursor. For instance, a recent study published in the Journal of Organic Chemistry reported a high-yield synthesis using microwave-assisted conditions, which significantly reduced reaction time and improved product purity. This method not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste and energy consumption.

The biological activities of 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione have been extensively studied in various contexts. One notable area of research is its potential as an antitumor agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. These findings suggest that 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione could be a promising lead compound for further drug development.

In addition to its antitumor properties, 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione has been investigated for its anti-inflammatory effects. Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione are also crucial for its therapeutic potential. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters in animal models. Its stability in plasma and low toxicity profile further support its suitability for clinical development. However, ongoing research is necessary to optimize dosing regimens and evaluate long-term safety.

In conclusion, 6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1309609-29-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in drug discovery and development. As research continues to advance our understanding of this compound's mechanisms of action and clinical utility, it holds significant promise for improving patient outcomes in various diseases.

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